molecular formula C14H21BrN2O4S B486750 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 825609-06-1

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B486750
CAS No.: 825609-06-1
M. Wt: 393.3g/mol
InChI Key: HNPBILIDEMFVMQ-UHFFFAOYSA-N
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Description

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H21BrN2O4S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinoethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is the D1 protein of photosystem-II (PS-II) in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the growth and survival of plants.

Mode of Action

The compound binds at the QB binding site of the D1 protein of PS-II, blocking the electron transfer in photosynthesis . This interaction disrupts the photosynthesis process, leading to the death of the plant cells.

Biochemical Pathways

The affected biochemical pathway is the photosynthesis process, specifically the electron transfer in photosystem-II. When the compound binds to the D1 protein, it prevents the normal flow of electrons, disrupting the conversion of light energy into chemical energy. This disruption leads to a decrease in the production of ATP and NADPH, two molecules that are crucial for various cellular processes .

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, leading to the death of the plant cells. This makes the compound effective as a herbicide, particularly against plants like Phalaris minor, a major weed of wheat crop .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, including bromination, ethoxylation, and sulfonamidation. The process begins with the bromination of a suitable benzene derivative, followed by the introduction of an ethoxy group through an ethoxylation reaction. The final step involves the reaction of the intermediate with morpholine and a sulfonamide precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

Uniqueness

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinoethyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPBILIDEMFVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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